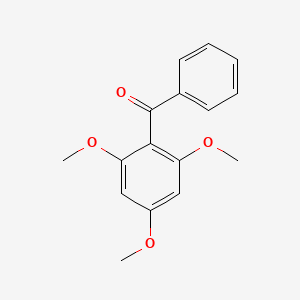

2,4,6-Trimethoxybenzophenone

Description

Overview of Benzophenone (B1666685) Class Compounds in Scientific Inquiry

Benzophenones are a class of organic compounds characterized by a diaryl ketone core, with the parent compound being benzophenone itself ((C₆H₅)₂CO). wikipedia.orgymdb.ca This structural motif is prevalent in both natural and synthetic chemistry, leading to a wide array of derivatives with diverse applications. nih.gov In scientific inquiry, benzophenones are recognized for several key roles:

Industrial and Consumer Applications: Many benzophenone derivatives are utilized as UV-curing agents for inks and coatings, as well as UV blockers in plastic packaging to prevent photodegradation of the contents. wikipedia.orgnih.gov Certain substituted benzophenones, such as oxybenzone (B1678072) and dioxybenzone, are common ingredients in sunscreens to protect the skin from harmful UV radiation. wikipedia.orgdrugbank.com

Pharmacological Scaffolds: The benzophenone framework is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring molecules that exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govontosight.ai Over 300 natural benzophenones have been identified, showcasing significant structural diversity and bioactivity, many of which are found in the Clusiaceae plant family. wikipedia.orgnih.gov

Photochemistry and Material Science: Benzophenone is a classic photosensitizer in photochemistry, capable of absorbing light and transferring the energy to other molecules. wikipedia.org This property is harnessed in various chemical reactions and has led to their use as photophysical probes to study peptide-protein interactions. wikipedia.org Furthermore, the electrochemical properties of substituted benzophenones are of interest in the development of new materials with specific optical and electronic characteristics. ontosight.aiiaea.org

The versatility of the benzophenone scaffold, allowing for various substitutions on its phenyl rings, results in a broad spectrum of chemical properties and biological effects, making it a subject of continuous research. nih.govscialert.net Laboratory synthesis of benzophenones is often achieved through methods like the Friedel–Crafts acylation. wikipedia.orgoregonstate.edu

Significance of 2,4,6-Trimethoxybenzophenone in Contemporary Chemical Science

This compound, also identified by the synonym Methylhydrocotoin, is a specific substituted benzophenone that has garnered attention in the scientific community. thegoodscentscompany.com Its unique substitution pattern, with three methoxy (B1213986) groups on one of the phenyl rings, imparts distinct chemical properties that are a subject of academic investigation.

The compound has been detected in natural sources such as garden tomatoes (Solanum lycopersicum) and has been mentioned in the context of constituents of Cratoxylum sumatranum. foodb.cahmdb.caresearchgate.net The presence of methoxy groups, particularly at the ortho and para positions, significantly influences the electronic and steric characteristics of the molecule. This substitution pattern is crucial in various research contexts. For instance, the related compound 2,4,6-trihydroxybenzophenone (B1214741) serves as a key precursor in the biosynthesis of a wide range of prenylated benzophenones and xanthone (B1684191) derivatives. researchgate.net The synthesis of this compound itself can be accomplished through a Friedel-Crafts reaction between benzoyl chloride and 1,3,5-trimethoxybenzene (B48636). mdpi.com

Research into related trimethoxylated benzophenones highlights the importance of this substitution pattern. For example, a study on 3′,6-dihydroxy-2,4,4′-trimethoxybenzophenone isolated from Garcinia mangostana underscores the continued discovery of new natural benzophenones with potential biological activities. jst.go.jp Furthermore, the reduction of this compound yields 2:4:6-trimethoxydiphenylmethanol, a compound that exhibits significant reactivity as an aralkylating agent due to the cumulative electronic effect of the methoxy groups. rsc.org The study of such derivatives provides insight into reaction mechanisms and the potential for creating new chemical entities.

The table below summarizes the key identifiers and some physical properties of this compound.

| Identifier/Property | Value |

|---|---|

| IUPAC Name | phenyl(2,4,6-trimethoxyphenyl)methanone |

| Synonyms | Methylhydrocotoin |

| CAS Number | 3770-80-7 |

| Chemical Formula | C16H16O4 |

| Molecular Weight | 272.29 g/mol |

| Melting Point | 113–115 °C |

The following interactive table details the classification of this compound based on its chemical structure.

| Classification Level | Class Name |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Benzenoids |

| Class | Benzene and substituted derivatives |

| Sub Class | Benzophenones |

| Direct Parent | Benzophenones |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2,4,6-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-12-9-13(19-2)15(14(10-12)20-3)16(17)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZFLPQFBYUOHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063179 | |

| Record name | Methanone, phenyl(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4,6-Trimethoxybenzophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3770-80-7 | |

| Record name | 2,4,6-Trimethoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylhydrocotoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl(2,4,6-trimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHYDROCOTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789MD6GU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trimethoxybenzophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 - 115 °C | |

| Record name | 2,4,6-Trimethoxybenzophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 2,4,6-Trimethoxybenzophenone

The creation of the this compound scaffold relies on classical organic reactions, particularly those that form a carbon-carbon bond between the aromatic rings and the central carbonyl group.

The most common method for synthesizing benzophenone (B1666685) and its substituted derivatives is the Friedel-Crafts acylation. scielo.broregonstate.edu This reaction typically involves the acylation of an electron-rich aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). scielo.br For the synthesis of this compound, this would involve the reaction of 1,3,5-trimethoxybenzene (B48636) with benzoyl chloride.

Another approach involves the oxidation of diphenylmethane (B89790) derivatives. researchgate.netnjtech.edu.cn Research has shown that diphenylmethane can be oxidized to benzophenone using hydrogen peroxide under microwave irradiation with an iron acetate (B1210297) catalyst. researchgate.netnjtech.edu.cn This method offers a greener alternative to traditional routes.

Furthermore, condensation reactions are fundamental in creating various derivatives. For instance, the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones is achieved through the condensation of the corresponding hydrazide with various aldehydes and ketones. nih.gov Similarly, the Knoevenagel condensation, which reacts aldehydes with active methylene (B1212753) compounds, is a key method for creating carbon-carbon bonds in related structures. mdpi.com Boric acid has been identified as an effective and green catalyst for this type of reaction. mdpi.com

Table 1: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride, Anisole | AlCl₃ | 3,4',5-Trimethoxybenzophenone (5a) | 72% | scielo.br |

| 3,5-Dimethoxybenzoyl chloride, Anisole | AlCl₃ | 3,4',5-Trimethoxybenzophenone (5c) | 80% | scielo.br |

| n-Propylbenzene, 4-Bromobenzoyl chloride | AlCl₃ | 4-Bromo-4'-n-propylbenzophenone | - | oregonstate.edu |

This table is interactive. Click on the headers to sort.

The use of enzymes in chemical synthesis represents a significant advancement in green chemistry. While specific enzymatic routes for this compound are not extensively documented in the provided research, the synthesis of related compounds points to the potential of this approach. For example, L-Homophenylalanine (L-HPA), a crucial building block for chiral drugs, can be produced via an enzymatic-spontaneous chemical cascade starting from simple precursors like benzaldehyde (B42025) and pyruvate. researchgate.net This highlights the power of enzymatic routes in constructing complex molecules from inexpensive starting materials. researchgate.net The development of such enzymatic pathways for benzophenone synthesis could offer a highly efficient and environmentally friendly alternative to traditional chemical methods.

Synthesis of Structural Analogs and Derivatives of this compound

The trimethoxybenzophenone scaffold serves as a core structure for the synthesis of a wide array of derivatives with diverse properties.

The functionalization of the trimethoxybenzophenone core allows for the creation of new molecules with potentially enhanced biological or chemical properties. One strategy involves introducing different functional groups onto the aromatic rings. For instance, a series of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes were synthesized and evaluated for their antiproliferative activity. acs.org This synthesis involves building a thiophene (B33073) ring onto the trimethoxybenzoyl moiety.

Another common derivatization involves the synthesis of 1,2,3-triazole derivatives. scielo.br This is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where a propargylated benzophenone is reacted with various benzyl (B1604629) azides. scielo.br This method has been used to create a library of 1,2,3-triazole-benzophenone derivatives with yields ranging from 35% to 95%. scielo.br Other derivatives, such as those containing a thiazole (B1198619) heterocyclic nucleus, have also been designed and synthesized, often through molecular hybridization techniques. mdpi.comnih.gov

Achieving selective functionalization at specific positions on the benzophenone scaffold is a key challenge in synthetic chemistry. Strategies often rely on directing groups or the inherent reactivity of certain C-H bonds. chemrxiv.org For example, the use of Mg- and Zn-TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the selective metalation and subsequent functionalization of scaffolds like tetrathiafulvalene (B1198394) (TTF), providing access to mono-, di-, tri-, and tetra-substituted derivatives. acs.org

Photocatalysis has also emerged as a powerful tool for selective functionalization. The merger of benzophenone hydrogen-atom transfer (HAT) photocatalysis and silyl (B83357) radical-induced halogen-atom transfer (XAT) enables nickel-catalyzed cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. acs.org This method allows for the functionalization of a variety of alkyl bromides, including heterocyclic substrates, with high selectivity. acs.org

Green Chemistry Approaches and Sustainable Synthesis Considerations for Benzophenones

Recent advancements in chemical synthesis have placed a strong emphasis on green chemistry principles, aiming to reduce the environmental impact of chemical processes. hilarispublisher.comhilarispublisher.comfscichem.com This includes the use of renewable resources, safer solvents, and energy-efficient methods.

For benzophenone synthesis, several green approaches have been developed. One notable example is the photoreduction of benzophenone to benzopinacol (B1666686) using sunlight as a renewable energy source and ethanol (B145695) as a green solvent alternative to isopropyl alcohol. hilarispublisher.comhilarispublisher.comegrassbcollege.ac.in This reaction proceeds via a free radical mechanism initiated by the absorption of UV radiation. hilarispublisher.comegrassbcollege.ac.in

Microwave-assisted synthesis has also been shown to be a highly efficient and green method. The oxidation of diphenylmethane to benzophenone can be achieved in 20 minutes with a high yield using hydrogen peroxide as a clean oxidant and an iron acetate catalyst under microwave irradiation. researchgate.net

The choice of catalysts and reagents is another critical aspect of green synthesis. A green method for synthesizing 2,4-dihydroxybenzophenone (B1670367) utilizes low-toxicity raw materials and a novel, easily recoverable catalyst, resulting in a high-purity product with minimal environmental pollution. google.com The use of boric acid as a catalyst for Knoevenagel condensation reactions is another example of a greener alternative to traditional catalysts. mdpi.com These innovations are paving the way for more sustainable production routes for benzophenones and their derivatives. fscichem.com

Table 2: Green Chemistry Approaches for Benzophenone Synthesis

| Reaction | Green Aspect | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Photoreduction of Benzophenone | Renewable energy source (sunlight), Green solvent (ethanol) | Benzophenone, ethanol, glacial acetic acid, sunlight | - | hilarispublisher.com |

| Oxidation of Diphenylmethane | Microwave irradiation, Clean oxidant (H₂O₂) | Diphenylmethane, H₂O₂, iron acetate, glacial acetic acid | 87.7% | researchgate.net |

| Synthesis of 2,4-dihydroxybenzophenone | Low-toxicity reagents, Recoverable catalyst | Resorcinol, benzoic anhydride, BiCl₃ or HZSM-5 zeolite catalyst | >94% | google.com |

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4,6-Trimethoxybenzophenone and Derivatives

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings and the methoxy (B1213986) groups. The protons of the unsubstituted phenyl ring typically appear as a complex multiplet system in the aromatic region (δ 7.2-7.8 ppm). In contrast, the two protons on the trimethoxy-substituted ring are chemically equivalent due to symmetry and are expected to appear as a singlet further upfield, likely around δ 6.2 ppm, due to the strong shielding effect of the three electron-donating methoxy groups.

The methoxy groups themselves will present as two distinct singlets. The two methoxy groups at positions 2 and 6 are equivalent and will produce a single signal integrating to six protons. The methoxy group at position 4 is unique and will produce a separate signal integrating to three protons. Based on data from related methoxy-substituted aromatic ketones, these signals are anticipated in the δ 3.5-3.9 ppm region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The most downfield signal, typically found above δ 190 ppm, is characteristic of the ketone carbonyl carbon. oregonstate.edu The carbons of the unsubstituted phenyl ring will appear in the typical aromatic region of δ 128-138 ppm. The carbons of the trimethoxy-substituted ring are highly influenced by the oxygen atoms. The carbons bearing the methoxy groups (C2, C4, C6) will be significantly shifted downfield (δ 155-165 ppm), while the other ring carbons (C1, C3, C5) will appear at different shifts. The three methoxy carbons will have signals in the δ 55-60 ppm range.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Phenyl-H (5H, m) | 7.2 - 7.8 | C=O | >190 |

| Trimethoxy-H (2H, s) | ~6.2 | C2, C4, C6 | 155 - 165 |

| 2,6-(OCH₃)₂ (6H, s) | 3.5 - 3.9 | Phenyl C-H | 128 - 135 |

| 4-OCH₃ (3H, s) | 3.5 - 3.9 | Phenyl C-ipso | ~138 |

| C1, C3, C5 | 90 - 115 | ||

| OCH₃ | 55 - 60 |

Solid-State NMR for Crystalline Structure Insights

While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.com This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to probe the local environment of each carbon atom in the crystal lattice. Differences in chemical shifts compared to the solution state can reveal intermolecular interactions, such as packing effects. Furthermore, ssNMR can distinguish between crystallographically inequivalent molecules within the unit cell, which would appear as a single species in solution. While specific ssNMR studies on this compound are not prevalent in the literature, the technique remains a powerful, albeit underutilized, tool for the complete structural characterization of such crystalline aromatic ketones. windows.netnih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Single Crystal X-ray Analysis of this compound and Its Derivatives

While the specific crystal structure of the parent this compound is not widely reported, analysis of closely related derivatives provides significant insight into its likely solid-state conformation. A study on (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative containing the target moiety, has been published. oregonstate.edu

In this derivative, the 2,4,6-trimethoxyphenyl ring is nearly perpendicular to the plane of the adjacent enone bridge, exhibiting a dihedral angle of 75.81(8)°. This significant twist is a common feature in sterically hindered benzophenone (B1666685) derivatives. The steric hindrance caused by the two ortho-methoxy groups forces the trimethoxyphenyl ring out of plane with the carbonyl group to minimize repulsion. This conformation prevents the formation of a fully conjugated system across the central ketone bridge. The bond lengths and angles within the 2,4,6-trimethoxyphenyl group of the derivative are consistent with standard values for substituted aromatic rings.

Based on this data, it is highly probable that this compound itself adopts a similar non-planar conformation in the solid state, with a significant dihedral angle between the planes of the two aromatic rings.

| Parameter | Value for (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Trimethoxyphenyl ring vs. Enone plane) | 75.81 (8)° |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₆H₁₆O₄), the molecular weight is 272.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 272.

The fragmentation of benzophenones is well-characterized and typically involves cleavage at the bonds adjacent to the carbonyl group (α-cleavage). oregonstate.edu For this compound, two primary α-cleavage pathways are expected:

Loss of the unsubstituted phenyl radical (•C₆H₅) to form the highly stable 2,4,6-trimethoxybenzoyl cation at m/z = 195 . This is often a very prominent peak.

Loss of the 2,4,6-trimethoxyphenyl radical to form the benzoyl cation at m/z = 105 . The benzoyl cation is a common fragment in the mass spectra of benzoyl-containing compounds.

Further fragmentation of the m/z 195 ion is also likely, involving the sequential loss of neutral molecules like formaldehyde (B43269) (CH₂O, 30 Da) or methyl radicals (•CH₃, 15 Da) from the methoxy groups, leading to fragment ions at m/z = 165, 150, and 135. The benzoyl ion (m/z 105) can further fragment by losing carbon monoxide (CO, 28 Da) to produce the phenyl cation at m/z = 77 . researchgate.net

| m/z | Proposed Fragment Ion Structure | Formation Pathway |

|---|---|---|

| 272 | [C₁₆H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 195 | [(CH₃O)₃C₆H₂CO]⁺ | M⁺˙ - •C₆H₅ (α-cleavage) |

| 165 | [C₉H₉O₃]⁺ | m/z 195 - CH₂O |

| 105 | [C₆H₅CO]⁺ | M⁺˙ - •C₆H₂(OCH₃)₃ (α-cleavage) |

| 77 | [C₆H₅]⁺ | m/z 105 - CO |

Electronic Absorption and Vibrational Spectroscopy

The elucidation of the three-dimensional structure and electronic properties of this compound relies significantly on advanced spectroscopic techniques. Electronic absorption spectroscopy provides insights into the electronic transitions and conformational preferences of the molecule, while vibrational spectroscopy probes the characteristic vibrational modes of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conformational Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. In benzophenones, the absorption of UV radiation typically excites electrons from lower energy non-bonding (n) and bonding (π) molecular orbitals to higher energy anti-bonding (π) orbitals. These transitions, namely n → π and π → π*, are characteristic of the carbonyl chromophore and the aromatic rings. scialert.net

The UV spectrum of benzophenone and its substituted derivatives is characterized by distinct absorption bands. The n → π* transition, which involves the excitation of an electron from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π* orbital, is typically observed as a weaker, longer-wavelength band. The more intense bands at shorter wavelengths are generally assigned to π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system and the carbonyl group. scialert.net

The position and intensity of these absorption bands are sensitive to the molecular conformation and the solvent environment. In substituted benzophenones, the steric and electronic effects of the substituents can influence the planarity of the molecule, particularly the dihedral angles between the phenyl rings and the carbonyl group. These conformational changes, in turn, affect the extent of π-electron delocalization and, consequently, the energies of the electronic transitions.

While specific experimental UV-Vis spectral data for this compound is not widely available in recent literature, earlier studies have utilized electronic absorption spectra to probe its conformational properties. For instance, the conformation of this compound has been estimated from its electronic absorption spectra, suggesting a non-planar arrangement of the phenyl rings with respect to the carbonyl group due to steric hindrance from the methoxy groups at the ortho positions.

The expected electronic transitions for this compound, based on the behavior of similar substituted benzophenones, are summarized in the table below. scialert.netresearchgate.net

| Electronic Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| n → π | 330 - 370 | Weak absorption arising from the excitation of a non-bonding electron of the carbonyl oxygen to an anti-bonding π orbital. This transition is sensitive to solvent polarity. |

| π → π | 240 - 280 | Strong absorption due to the excitation of electrons from bonding π orbitals to anti-bonding π orbitals within the conjugated system of the aromatic rings and the carbonyl group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these spectroscopic methods invaluable for structural characterization. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the carbonyl group, the substituted phenyl rings, and the methoxy groups.

Infrared (IR) Spectroscopy:

The IR spectrum arises from the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule, provided these vibrations induce a change in the dipole moment. Key expected vibrational modes for this compound include:

C=O Stretching: The carbonyl group will give rise to a strong, sharp absorption band. In benzophenones, this band typically appears in the region of 1650-1670 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the phenyl rings. aip.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two phenyl rings are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The methoxy groups will exhibit characteristic C-O-C stretching vibrations. These typically appear as strong bands in the fingerprint region, with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl groups in the methoxy substituents will show stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy detects the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For a molecule like this compound, which has a center of non-inversion, many vibrational modes are expected to be both IR and Raman active. The Raman spectrum provides complementary information to the IR spectrum. Expected prominent Raman bands include:

C=O Stretching: The carbonyl stretch is also observable in the Raman spectrum, typically in the same region as in the IR spectrum (around 1650-1670 cm⁻¹). aip.org

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl rings usually gives a strong and characteristic Raman band. Other aromatic C=C stretching and C-H in-plane bending vibrations are also readily observed.

Methoxy Group Vibrations: The vibrations associated with the methoxy groups, such as C-O stretching and CH₃ rocking and stretching modes, will also be present in the Raman spectrum.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data for analogous compounds. aip.orgchemicalbook.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Description |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Stretching of the C-H bonds on the phenyl rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Stretching of the C-H bonds in the methyl groups of the methoxy substituents. |

| C=O Stretch | 1650 - 1670 | IR (Strong), Raman (Moderate) | Stretching of the carbonyl double bond, a key characteristic band for benzophenones. aip.org |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |

| Asymmetric C-O-C Stretch | 1230 - 1270 | IR (Strong) | Asymmetric stretching of the aryl-ether C-O-C bonds of the methoxy groups. |

| Symmetric C-O-C Stretch | 1020 - 1050 | IR (Strong) | Symmetric stretching of the aryl-ether C-O-C bonds of the methoxy groups. |

| Aromatic Ring Breathing | ~1000 | Raman (Strong) | Symmetric radial expansion and contraction of the phenyl rings. |

Photochemical and Photophysical Investigations

Light Absorption Mechanisms in 2,4,6-Trimethoxybenzophenone

The interaction of this compound with ultraviolet light is dictated by the electronic structure of the molecule, specifically the presence of chromophores that absorb light at specific wavelengths.

The primary chromophore in this compound is the benzophenone (B1666685) core itself. This structure, consisting of a carbonyl group connecting two phenyl rings, creates a conjugated system of π-electrons. researchgate.net The overlapping π-bonds form a molecular orbital that encompasses a large portion of the molecule, allowing for the absorption of photons in the UV range of the electromagnetic spectrum. researchgate.net This absorption excites an electron from a lower-energy ground state to a higher-energy excited state.

Benzophenone and its derivatives are known for their ability to absorb UV radiation, which has led to their widespread use as UV filters. digitaloceanspaces.comnih.gov The absorption mechanism involves the promotion of an electron, typically from a non-bonding n orbital on the carbonyl oxygen or a π orbital from the aromatic system, to an antibonding π* orbital (n→π* or π→π* transitions). edinst.com The effectiveness of a compound as a UV attenuator is often quantified by its Sun Protection Factor (SPF), with higher values indicating better protection. Studies on structurally related hydroxybenzophenones have demonstrated that these compounds exhibit significant sunscreen activity. digitaloceanspaces.com For instance, 2,4,6-trihydroxybenzophenone (B1214741) has been shown to provide substantial SPF values at various concentrations, highlighting the intrinsic UV-blocking capability of the substituted benzophenone scaffold. digitaloceanspaces.com

| Concentration (ppm) | SPF Value | Protection Category |

|---|---|---|

| 100 | 9.89 | High |

| 150 | 13.39 | High |

| 200 | 17.83 | Ultra |

| 250 | 23.77 | Ultra |

| 300 | 28.26 | Ultra |

The molecular structure, particularly the nature and position of substituent groups on the phenyl rings, plays a critical role in modulating the UV absorption characteristics of benzophenone derivatives. nih.gov In this compound, the three methoxy (B1213986) (-OCH3) groups are strong electron-donating groups. These substituents influence the electronic distribution within the molecule, which in turn affects the energy levels of the molecular orbitals and, consequently, the wavelengths of light that are absorbed.

Excited-State Dynamics and Energy Dissipation Pathways

Upon absorption of a UV photon, the this compound molecule enters a short-lived, high-energy excited state. The subsequent deactivation, or relaxation, back to the ground state is a rapid and complex process involving several competing pathways that determine the photostability and function of the molecule.

According to molecular orbital theory, a molecule in its ground state typically has all its electrons paired with opposite spins; this is known as a singlet state (S₀). edinst.com The initial absorption of a photon promotes one electron to a higher energy orbital without changing its spin, resulting in a singlet excited state (S₁). edinst.comedinst.com

A defining characteristic of the benzophenone scaffold is its exceptionally high efficiency in undergoing intersystem crossing (ISC), a spin-forbidden transition from the singlet excited state (S₁) to a triplet excited state (T₁). edinst.comnih.gov In the triplet state, the two unpaired electrons have parallel spins. edinst.com This S₁ → T₁ transition is highly favored in benzophenones, with a quantum yield approaching 100%. edinst.com The process is facilitated by the small energy gap between the S₁ (n,π) and a higher triplet T₂ (π,π) state, which allows for efficient spin-orbit coupling. edinst.com The molecule then rapidly relaxes from T₂ to the lowest triplet state, T₁. The decay rate of the S₁ state in benzophenone has been measured to be on the order of picoseconds, indicating an extremely rapid intersystem crossing. nih.gov

For a UV absorber to be effective and stable, it must dissipate the absorbed energy without undergoing permanent chemical change (photodegradation) or emitting it as light (fluorescence or phosphorescence). The primary mechanism for energy dissipation in many benzophenone derivatives is through non-radiative decay pathways. consensus.app

In hydroxylated benzophenones, this process is often mediated by an intramolecular hydrogen bond between a hydroxyl group at the 2-position and the carbonyl oxygen. nih.govnih.gov Upon excitation, this hydrogen bond breaks, the molecule undergoes a structural change (isomerization from an enol to a keto form), and the energy is released as heat (vibrational energy). nih.gov The hydrogen bond then reforms, returning the molecule to its original ground state, ready to absorb another photon. nih.gov While this compound lacks these hydroxyl groups, energy dissipation still occurs efficiently through other non-radiative channels.

Internal conversion is a key non-radiative process where the molecule relaxes from a higher electronic state to a lower one (e.g., S₁ → S₀) without emitting light. nih.gov The energy is converted into vibrational energy, which is then dissipated as heat to the surrounding environment. This rapid internal conversion, along with intersystem crossing, ensures that the potentially damaging absorbed UV energy is safely converted into harmless thermal energy. nih.gov

The dynamics of these ultrafast excited-state processes are investigated using time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA). ntu.edu.sgnih.gov These methods use a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the changes in absorption over extremely short timescales, from femtoseconds to nanoseconds. ntu.edu.sgdtic.mil

Studies on benzophenone and its derivatives using these techniques have provided direct evidence for the sequence of events following photoexcitation. ntu.edu.sgnih.gov For example, fs-TA can track the initial formation of the S₁ state and its rapid decay as it converts to the T₁ state via intersystem crossing. nih.gov Subsequent ns-TA experiments can then observe the longer-lived triplet state and any transient species that form from it, such as biradicals or enol forms in certain derivatives. edinst.comnih.gov These studies allow for the direct measurement of the lifetimes of these transient states, which are crucial for understanding the complete photochemical pathway and the efficiency of energy dissipation. dtic.mil For example, the singlet decay time of benzophenone in hexane (B92381) has been directly measured to be approximately 15 picoseconds. researchgate.net

| Process | Description | Typical Timescale | Reference |

|---|---|---|---|

| UV Photon Absorption | Excitation from ground state (S₀) to singlet excited state (S₁). | Instantaneous | edinst.com |

| Intersystem Crossing (ISC) | Transition from singlet state (S₁) to triplet state (T₁). | Picoseconds (ps) | nih.gov |

| Internal Conversion | Non-radiative decay between electronic states of the same spin (e.g., S₁ → S₀). | Picoseconds (ps) | nih.gov |

| Vibrational Relaxation | Dissipation of excess vibrational energy as heat to the surroundings. | Picoseconds (ps) | nih.gov |

Photoreactivity and Radical Generation Mechanisms of this compound

The photochemical behavior of this compound is central to its application in various light-induced chemical processes. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state, initiating a series of photophysical and photochemical events that can lead to the generation of reactive radical species. The efficiency and pathways of these processes are dictated by the molecular structure and the surrounding chemical environment.

Free Radical Generation in Photopolymerization Processes

In the realm of photopolymerization, this compound can function as a photoinitiator, a compound that generates reactive species to initiate the polymerization of monomers upon light exposure. The primary mechanism for many photoinitiators involves the generation of free radicals. nih.gov These highly reactive species attack the carbon-carbon double bonds of monomer units, initiating a chain reaction that results in the formation of a polymer. mdpi.com

The process of free radical generation by substituted benzophenones can occur through different pathways. One common mechanism is intermolecular hydrogen abstraction from a suitable hydrogen donor present in the formulation. However, the specific mechanism and efficiency of radical generation for this compound are influenced by the electron-donating methoxy groups on the phenyl ring.

Research into compounds with similar structures, such as 2,4,6-trimethylbenzoyl derivatives, has shown that the substitution pattern on the benzoyl ring significantly impacts the photoreactivity and the subsequent radical generation. For instance, lithium phenyl-2,4,6-trimethylbenzoylphosphinate is known to undergo α-scission with a relatively high quantum yield, leading to the formation of distinct radical species that are highly reactive towards olefinic monomers. researchgate.net While not a direct analogue, these findings highlight the importance of the substitution pattern in directing the photochemical outcome.

The generation of radicals can be studied using techniques like transient absorption spectroscopy, which allows for the detection and characterization of short-lived excited states and radical intermediates. researchgate.netnih.gov Such studies provide valuable data on the kinetics and mechanisms of radical formation.

To quantify the efficiency of radical generation, the quantum yield (Φ) is a critical parameter. It represents the number of molecules undergoing a specific event (in this case, radical formation) for each photon absorbed. The quantum yield for radical generation from this compound would be a key indicator of its effectiveness as a photoinitiator.

| Aspect | Description |

|---|---|

| Role of Photoinitiator | Absorbs light and generates reactive species to initiate polymerization. |

| Primary Reactive Species | Free radicals that attack monomer double bonds. |

| Influence of Substituents | Electron-donating or -withdrawing groups on the benzophenone structure affect photoreactivity and radical generation efficiency. |

| Mechanistic Pathways | Can include intermolecular hydrogen abstraction or bond cleavage (α-scission). |

| Quantum Yield (Φ) | A measure of the efficiency of radical generation per photon absorbed. |

Hydrogen Abstraction Pathways in Benzophenone Photoreactions

A fundamental photoreaction of benzophenone and its derivatives is the abstraction of a hydrogen atom from a suitable donor molecule by the excited triplet state of the benzophenone. This process is a key step in many photochemical applications, including photopolymerization and organic synthesis.

Upon absorption of UV radiation, this compound is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state, having a longer lifetime, has a greater opportunity to interact with other molecules. The electrophilic oxygen atom of the carbonyl group in the excited triplet state can abstract a hydrogen atom from a hydrogen donor (R-H), leading to the formation of a ketyl radical and a radical derived from the hydrogen donor (R•).

The general mechanism for intermolecular hydrogen abstraction by an excited benzophenone (BP*) can be represented as:

BP + hν → ¹BP* → ³BP* ³BP* + R-H → [BP-H]• + R•

The reactivity of the excited benzophenone towards hydrogen abstraction is influenced by the nature of the substituents on the aromatic rings. Electron-donating groups, such as the methoxy groups in this compound, can affect the energy and reactivity of the excited triplet state.

The efficiency of hydrogen abstraction can be investigated through kinetic studies, often employing techniques like laser flash photolysis. This method allows for the direct observation of the transient species involved, such as the triplet excited state and the resulting ketyl radical, providing rate constants for the hydrogen abstraction process. nih.govosti.govnih.gov

The choice of hydrogen donor is also crucial. Alcohols, ethers, and amines are common hydrogen donors used in such reactions. The strength of the C-H bond being broken in the donor molecule is a key factor in determining the rate of the hydrogen abstraction reaction.

| Factor | Influence on Hydrogen Abstraction |

|---|---|

| Excited State | The triplet state is typically the primary species responsible for hydrogen abstraction due to its longer lifetime. |

| Substituents | Electron-donating or -withdrawing groups on the benzophenone moiety can alter the reactivity of the excited triplet state. |

| Hydrogen Donor | The nature of the hydrogen donor, particularly the bond dissociation energy of the C-H bond, affects the rate of abstraction. |

| Solvent | The polarity and viscosity of the solvent can influence the reaction kinetics and the stability of the radical intermediates. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT) for Electronic Structure

Quantum chemical calculations are fundamental to modeling the behavior of 2,4,6-Trimethoxybenzophenone. Density Functional Theory (DFT) is a widely used method for determining the electronic structure, particularly the ground state, of many-body systems like molecules. wikipedia.org By using functionals of the spatially dependent electron density, DFT offers a balance of computational cost and accuracy for calculating molecular properties. chemrxiv.orgresearchgate.net For investigating excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice, as it can predict electronic transition energies and properties related to optical absorption and emission spectra. wikipedia.orgrsc.org

Commonly employed functionals for studying benzophenone (B1666685) derivatives include hybrid functionals like B3LYP, often paired with Pople-style basis sets such as 6-311++G(d,p), which includes diffuse and polarization functions crucial for accurately describing electronic properties. chemrxiv.org

The ground state geometry of this compound is critical for understanding its properties. Like other benzophenone derivatives, its conformation is primarily defined by the dihedral (torsion) angles of the two phenyl rings relative to the plane of the central carbonyl group. In unsubstituted benzophenone, the phenyl rings are twisted out of the plane to relieve steric hindrance.

For this compound, this effect is significantly more pronounced for the substituted ring. The presence of two bulky methoxy (B1213986) groups in the ortho positions (positions 2 and 6) creates substantial steric repulsion with the carbonyl oxygen and the other phenyl ring. Consequently, DFT geometry optimizations predict that the 2,4,6-trimethoxyphenyl ring is forced to adopt a highly twisted conformation, with a large dihedral angle relative to the C=O plane. This twisting minimizes steric strain but also reduces the π-conjugation between the trimethoxyphenyl ring and the carbonyl group. ufms.brsapub.org Early studies also used electronic absorption spectra in conjunction with semi-empirical calculations to estimate the conformation of this compound. acs.org

The table below presents typical geometric parameters that would be determined through a DFT calculation, illustrating the key structural features.

| Parameter | Description | Typical Predicted Value/Observation |

|---|---|---|

| Φ₁ (C-C-C=O) | Dihedral angle of the unsubstituted phenyl ring. | ~30° - 40° |

| Φ₂ (C-C-C=O) | Dihedral angle of the 2,4,6-trimethoxyphenyl ring. | Significantly larger than Φ₁, often > 50° due to steric hindrance from ortho-methoxy groups. |

| r(C=O) | Bond length of the carbonyl group. | ~1.23 Å |

| ∠(C-C(O)-C) | Bond angle around the central carbonyl carbon. | ~121° |

The photochemistry of benzophenones is governed by the nature of their low-lying electronic excited states. TD-DFT is extensively used to calculate the energies and geometries of these states and to map their potential energy surfaces (PES). chemrxiv.orgresearchgate.net A PES represents the energy of a molecule as a function of its geometric coordinates, and its topology (minima, maxima, and intersections) dictates the pathways for photochemical reactions. rsc.org

For this compound, the two lowest-lying singlet excited states are of primary interest:

S₁ (n, π) : This state arises from the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen to an anti-bonding π orbital of the carbonyl group. This transition is typically weak in absorption spectra.

S₂ (π, π) : This state results from the promotion of an electron from a bonding π orbital (delocalized over the aromatic rings and carbonyl group) to an anti-bonding π orbital. This transition is generally strong.

Computational studies show that upon excitation, particularly to the S₁(n, π*) state, the geometry of the carbonyl group can change, often elongating the C=O bond and pyramidalizing the central carbon atom. TD-DFT calculations can map the PES along critical coordinates, such as the phenyl ring torsion angles, to identify the minimum energy pathways for relaxation and to locate conical intersections—points where two electronic states become degenerate, facilitating rapid, non-radiative transitions between them. rsc.orgnih.gov

Molecular Modeling and Dynamics Simulations

Building upon quantum chemical calculations, molecular modeling and dynamics simulations provide insight into the time-dependent behavior of molecules, such as their spectroscopic properties and the pathways of excited-state decay.

TD-DFT is a highly effective tool for predicting the electronic absorption spectra of molecules like this compound. researchgate.netrsc.org The calculations provide the vertical excitation energies (which correspond to the wavelength of maximum absorption, λmax) and the oscillator strengths (f), which are proportional to the intensity of the absorption band. researchgate.net These theoretical spectra can be compared directly with experimental data to validate the computational method and to assign the character of the observed electronic transitions. mdpi.comnih.gov

For this compound, TD-DFT calculations would predict the following characteristic absorptions:

A weak, longer-wavelength band corresponding to the S₀ → S₁(n, π*) transition.

One or more strong, shorter-wavelength bands corresponding to S₀ → Sn(π, π*) transitions.

The electron-donating methoxy groups are predicted to cause a bathochromic (red) shift in the π, π* absorption bands compared to unsubstituted benzophenone, a direct consequence of the substituents raising the energy of the highest occupied molecular orbital (HOMO). chemrxiv.org

| Transition | Typical Predicted λmax (nm) | Typical Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~340-360 | ~0.001 - 0.01 (Weak) | n → π |

| S₀ → S₂ | ~280-300 | > 0.1 (Strong) | π → π |

| S₀ → S₃ | ~240-260 | > 0.2 (Very Strong) | π → π* |

The fate of a molecule after absorbing a photon is determined by its excited-state relaxation pathways. For benzophenone and its derivatives, the dominant pathway is extremely rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold. Molecular dynamics simulations, such as ab initio multiple spawning (AIMS) or trajectory surface hopping (SHARC), can be used to model these ultrafast events. nih.govuni-muenchen.de

The generally accepted relaxation mechanism for benzophenones, which would be simulated for the 2,4,6-trimethoxy derivative, is as follows:

Photoexcitation : The molecule absorbs a UV photon, typically promoting it to a bright π, π* singlet state (like S₂).

Internal Conversion (IC) : The molecule undergoes extremely fast non-radiative relaxation from the initially populated excited state (S₂) to the lowest singlet excited state, S₁(n, π*). This process often occurs on a femtosecond timescale and can proceed through conical intersections. nih.gov

Intersystem Crossing (ISC) : From the S₁(n, π) state, the molecule efficiently transitions to the isoenergetic lowest triplet state, T₁(n, π). This S₁ → T₁ transition is highly efficient in benzophenones due to strong spin-orbit coupling between the two states, a phenomenon known as El-Sayed's rule. This process is also ultrafast, occurring on a picosecond timescale. rknochenmuss.ch

Computational simulations can trace the populations of these electronic states over time, revealing the timescales of IC and ISC and identifying the key molecular motions that facilitate these transitions.

Structure-Property Relationship Predictions for Photophysical Behavior

A key strength of computational chemistry is its ability to establish clear relationships between a molecule's chemical structure and its physical properties. nih.gov For this compound, DFT and TD-DFT calculations can elucidate how the number and position of the methoxy substituents influence its photophysical behavior. researchgate.net

The primary structural features influencing the properties of this compound are:

Electronic Effects : The methoxy groups are strong electron-donating groups. Computationally, this is observed as an increase in the energy of the π-type HOMO. This destabilization of the HOMO reduces the HOMO-LUMO energy gap, leading to a predictable red-shift (bathochromic shift) of the π → π* absorption bands compared to unsubstituted benzophenone. chemrxiv.orgchemrxiv.org

Steric Effects : As discussed in section 5.1.1, the ortho-methoxy groups force the trimethoxyphenyl ring into a highly twisted conformation. This steric effect disrupts π-conjugation across the molecule. Computational models show that this reduced conjugation can lead to a blue-shift (hypsochromic shift) in absorption bands compared to a hypothetical planar structure, and it can alter the distribution and energy of the molecular orbitals involved in electronic transitions. semanticscholar.org

By systematically modifying the structure in silico (e.g., by changing substituent positions) and recalculating the electronic and spectroscopic properties, researchers can build robust structure-property models. These models are invaluable for designing new benzophenone derivatives with tailored absorption wavelengths, excited-state lifetimes, and photochemical reactivity for specific applications, such as photoinitiators or UV filters. nih.govacs.org

Applications in Materials Science and Polymer Chemistry

Role as a Photoinitiator in Polymerization Processes

As a benzophenone (B1666685) derivative, 2,4,6-Trimethoxybenzophenone can function as a Type II photoinitiator. These photoinitiators operate through a bimolecular process, requiring a second molecule, known as a co-initiator or synergist, to generate the free radicals necessary for polymerization.

In UV-curable systems, this compound initiates free radical polymerization through a hydrogen abstraction mechanism. The process begins when the benzophenone molecule absorbs UV photons, promoting it from its ground state to an excited singlet state (S1). This singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T1). bgsu.edu

This excited triplet state is the key reactive species. It does not fragment itself but instead abstracts a hydrogen atom from a suitable donor molecule, typically a tertiary amine co-initiator present in the formulation. This hydrogen abstraction event results in the formation of two distinct radicals: a benzophenone-derived ketyl radical and an amine-derived alkylamino radical. While the ketyl radical is relatively unreactive towards polymerization, the alkylamino radical is highly efficient at initiating the polymerization of monomers like acrylates and methacrylates, leading to the rapid formation of a cross-linked polymer network.

Table 1: Mechanism of Type II Photoinitiation by this compound

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | This compound absorbs UV light (hν) and is promoted to an excited singlet state. |

| 2 | Intersystem Crossing | The excited singlet state rapidly converts to a more stable and longer-lived triplet state. |

| 3 | Hydrogen Abstraction | The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine). |

| 4 | Radical Formation | Two radicals are formed: a ketyl radical (from the benzophenone) and an alkylamino radical (from the co-initiator). |

The initiation process described above is fundamental to the formulation of UV-curable coatings and adhesives. These systems offer significant industrial advantages, including rapid curing times, low energy consumption, and the absence of volatile organic compounds (VOCs). Benzophenone-type photoinitiators are integral to these formulations, which typically consist of a mixture of monomers, oligomers, and additives. The choice of a Type II initiator like this compound, paired with an appropriate amine co-initiator, allows for efficient curing of pigmented or thicker coatings where other types of photoinitiators might be less effective.

In the field of dental materials, light-cured composite resins are standard for restorations. While the most common photoinitiator system in dentistry is based on camphorquinone (B77051) (CQ), research into alternative initiators is ongoing to improve curing efficiency and color stability. Benzophenone derivatives can be used in these applications. The mechanism remains the same: upon activation by a dental curing light, the photoinitiator generates free radicals that polymerize the methacrylate-based resin matrix. The use of different photoinitiators can influence the final mechanical properties and aesthetics of the dental composite.

Function as a UV Absorber and Light Stabilizer

Beyond initiating polymerization, benzophenone derivatives are also widely employed as UV absorbers to protect materials from the damaging effects of sunlight and other UV sources. This function relies on the molecule's ability to absorb harmful UV radiation and dissipate the energy in a non-destructive manner.

The primary role of a UV absorber is to preferentially absorb incident UV photons before they can be absorbed by the polymer matrix, which would otherwise lead to photo-oxidative degradation and bond cleavage. When this compound absorbs a UV photon, its electrons are promoted to a high-energy excited state. From this state, the molecule must return to the ground state without causing chemical changes to itself or the surrounding polymer.

This energy is dissipated primarily through non-radiative pathways, such as vibrational relaxation and heat transfer to the polymer matrix. The molecule effectively acts as an "energy sink," converting high-energy UV radiation into low-level thermal energy, which is harmlessly distributed throughout the material. Unlike many common benzophenone-based UV stabilizers, this compound lacks a hydroxyl group in the ortho position (position 2). This is a significant structural feature. Stabilizers like 2-hydroxybenzophenones have an additional, highly efficient energy dissipation channel involving an excited-state intramolecular proton transfer (ESIPT) or keto-enol tautomerism, which contributes to their high photostability. The absence of this group in this compound means its stabilization capability relies on the intrinsic photophysical processes of the substituted benzophenone chromophore itself.

Table 2: Comparison of Energy Dissipation Mechanisms

| Feature | 2-Hydroxybenzophenone (Typical UV Stabilizer) | This compound |

|---|---|---|

| Key Structural Group | Ortho-hydroxyl group (-OH) | No ortho-hydroxyl group |

| Primary Absorption | Absorbs UV photon, enters excited state. | Absorbs UV photon, enters excited state. |

| Energy Dissipation | - Excited-State Intramolecular Proton Transfer (ESIPT)- Keto-enol tautomerism- Non-radiative decay (heat) | - Non-radiative decay (heat)- Phosphorescence from triplet state |

| Efficiency | Very high due to the rapid, reversible ESIPT cycle. | Generally lower than ortho-hydroxylated counterparts. |

For a UV absorber to be effective over the long term, it must itself be photostable. This means it must be able to undergo countless cycles of photo-excitation and energy dissipation without undergoing irreversible chemical degradation. If the absorber were to degrade, its concentration within the polymer would decrease, and its protective effect would diminish over time. The inherent stability of the benzophenone aromatic structure contributes to its suitability as a UV absorber, allowing it to provide durable protection against the yellowing, cracking, and loss of mechanical properties that occur during photodegradation of the host polymer.

Synergistic Effects with Other Light Stabilizers in Polymer Systems

The primary function of UV absorbers like this compound in polymers is to dissipate the energy from ultraviolet radiation, thereby preventing the degradation of the polymer matrix. However, to achieve comprehensive protection and enhance the durability of polymeric materials, a combination of different types of light stabilizers is often employed. The synergistic interaction between UV absorbers and Hindered Amine Light Stabilizers (HALS) is a well-established strategy in the field of polymer stabilization.

While specific quantitative data on the synergistic effects of this compound with other light stabilizers is not extensively documented in publicly available literature, the general mechanism of synergy between benzophenones and HALS is understood. Benzophenones absorb UV radiation, and HALS function as radical scavengers. This complementary action provides a more robust stabilization system than either component could achieve alone. The combination is known to improve the cost-performance ratio of the stabilization package, particularly in thin-section applications.

Table 1: General Synergistic Effects of Benzophenones with HALS in Polymer Systems

| Polymer System | Light Stabilizer Combination | Observed Synergistic Effect |

| Polyolefins (e.g., PP, PE) | Benzophenone derivative + HALS | Enhanced resistance to photo-oxidation, improved color stability, and prolonged service life. |

| Polystyrene | Benzophenone derivative + HALS | Reduced yellowing and embrittlement upon UV exposure. |

| Polyvinyl Chloride (PVC) | Benzophenone derivative + HALS | Improved retention of mechanical properties and prevention of surface cracking. |

Natural Occurrence and Biosynthetic Considerations

Isolation and Identification from Botanical Sources

While 2,4,6-trimethoxybenzophenone itself has not been directly isolated from Salacia nitida or Garcinia smeathmannii, closely related hydroxylated and glycosylated derivatives have been successfully identified, providing evidence of a shared benzophenone (B1666685) scaffold in these plants.

Occurrence in Salacia nitida (Benth.) N.E.Br.

Phytochemical investigations of the leaves of Salacia nitida have led to the isolation of 4'-hydroxy-2,4,6-trimethoxybenzophenone. issr-journals.org The isolation and structural elucidation of this compound were achieved through a combination of chromatographic and spectroscopic techniques.

The dried and powdered leaves of the plant were subjected to successive maceration with different solvents. The resulting crude extracts were then fractionated using flash chromatography to yield the purified benzophenone derivative. issr-journals.org The structure of 4'-hydroxy-2,4,6-trimethoxybenzophenone was subsequently confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), and by comparison with existing literature data. issr-journals.org

Table 1: Isolated Benzophenone Derivative from Salacia nitida

| Compound Name | Plant Part | Method of Identification |

|---|

Occurrence in Garcinia smeathmannii

From the stem bark of Garcinia smeathmannii, a new benzophenone, identified as 2,3'-dihydroxy-2',4,6-trimethoxybenzophenone, has been isolated. up.ac.zanih.govup.ac.za The process of isolating this compound involved extensive column chromatography of the methanol (B129727) extract of the stem bark over silica (B1680970) gel and Sephadex LH-20. up.ac.za

The structural determination of this novel benzophenone was accomplished through detailed analysis of one- and two-dimensional NMR spectroscopic data, as well as mass spectrometry. up.ac.zanih.gov Further confirmation of the molecular structure was obtained through single-crystal X-ray analysis. up.ac.zanih.gov

Table 2: Isolated Benzophenone Derivative from Garcinia smeathmannii

| Compound Name | Plant Part | Method of Identification |

|---|

Biosynthetic Pathways and Metabolic Derivatives

The biosynthesis of this compound and its derivatives originates from the phenylpropanoid and polyketide pathways. The core benzophenone structure is assembled by the enzyme benzophenone synthase (BPS), which catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone (B1214741).

Subsequent modifications of the 2,4,6-trihydroxybenzophenone scaffold, such as hydroxylation and methylation, lead to the diversity of benzophenone derivatives observed in nature. The introduction of methoxy (B1213986) groups is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to sequentially methylate the hydroxyl groups on the benzophenone ring.

For instance, the biosynthesis of 1,3,5-trimethoxybenzene (B48636) in Rosa chinensis involves a phloroglucinol (B13840) O-methyltransferase (POMT) that catalyzes the initial methylation of phloroglucinol, a related simple phenol. nih.gov It is plausible that analogous OMTs are responsible for the stepwise methylation of 2,4,6-trihydroxybenzophenone to yield this compound in the species where it or its derivatives are found. The specific OMTs involved in the biosynthesis of this compound have not yet been fully characterized.

Detection in Biological Matrices (e.g., Solanum lycopersicum)

The compound this compound has been detected in the garden tomato, Solanum lycopersicum. This detection is noted in the Human Metabolome Database (HMDB), indicating its presence in this common food source, although it has not been quantified.

The detection of specific metabolites like this compound in complex biological matrices such as tomato fruit is typically achieved through advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). Metabolomic studies of Solanum lycopersicum utilize high-resolution mass spectrometry coupled with liquid chromatography to separate and identify a wide array of secondary metabolites. These methods allow for the sensitive and specific detection of compounds present at low concentrations. While the specific study that first identified this compound in tomato is not detailed in the available search results, the use of LC-MS-based metabolomics is the standard approach for such analyses.

Future Directions and Emerging Research Avenues

Development of Novel 2,4,6-Trimethoxybenzophenone Derivatives with Tuned Photophysical and Photochemical Properties

A primary focus of future research will be the rational design and synthesis of novel derivatives of this compound to achieve specific, enhanced properties. The goal is to move beyond the parent molecule to create a new generation of compounds with tailored light absorption, energy transfer, and reactivity characteristics.

Key research objectives in this area include:

Broadening Spectral Response: Modifying the molecular structure to shift the absorption maxima to longer wavelengths (red-shift), enabling initiation with lower-energy light sources like LEDs. This can be achieved by incorporating electron-donating groups, such as triphenylamine (B166846) or carbazole (B46965) moieties, into the benzophenone (B1666685) scaffold. Such modifications not only red-shift the absorption but also significantly enhance the molar extinction coefficients, leading to more efficient light harvesting.

Enhancing Photoinitiation Efficiency: Research will aim to improve the quantum yield of radical generation. This involves fine-tuning the electronic properties of the molecule to facilitate intersystem crossing to the reactive triplet state and subsequent hydrogen abstraction or other radical-generating pathways.

Improving Migration Stability: For applications in food packaging and biomedical materials, reducing the mobility of the photoinitiator is crucial. Future derivatives will likely feature higher molecular weights or be designed for covalent incorporation into polymer backbones, thereby minimizing leaching.

| Structural Modification Strategy | Target Property | Anticipated Outcome |

| Incorporation of Triphenylamine/Carbazole Moieties | Red-shifted absorption, Increased molar extinction coefficient | Enhanced efficiency with long-wavelength light (e.g., 405 nm LED) |

| Attachment of Bulky Substituents | Increased molecular weight | Reduced migration in polymer matrices |

| Functionalization with Polymerizable Groups (e.g., acrylates) | Covalent bonding to polymer network | Permanent immobilization, zero migration |

| Introduction of Intramolecular Hydrogen Bond Donors/Acceptors | Altered excited-state dynamics | Tuned photoreactivity and stability |

Exploration of Alternative Photoinitiation and UV Protection Mechanisms

Beyond the conventional Type II photoinitiation mechanism, where the benzophenone triplet state abstracts a hydrogen atom from a co-initiator, researchers are exploring novel activation pathways.

Supramolecular Photoinitiation: One innovative approach involves the use of self-assembling systems, such as benzophenone-functionalized dipeptides. These molecules can form supramolecular gels that act as structural templates, localizing the photoinitiator and enabling spatially resolved polymerization. This method offers a bottom-up technique for creating well-defined polymeric structures.

Multi-Component Systems: The development of sophisticated two-component and three-component photoinitiating systems is a promising avenue. In these systems, this compound or its derivatives could act as photosensitizers that transfer energy to another molecule, which then generates the initiating radicals. This approach allows for greater flexibility and efficiency, particularly in sensitizing other compounds like iodonium (B1229267) or sulfonium (B1226848) salts for cationic polymerization.

UV Protection via Energy Dissipation: For UV protection applications, the focus is on designing derivatives that can efficiently dissipate absorbed UV energy as heat without undergoing photochemical reactions that could lead to degradation or the formation of harmful byproducts. Understanding and controlling the pathways of non-radiative decay from the excited state is paramount.

Advanced Computational Approaches for Predictive Design and Material Integration

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new materials. Advanced modeling techniques can predict the properties of yet-to-be-synthesized this compound derivatives, saving significant time and resources.

Predictive Modeling of Photophysical Properties: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate the structural, electronic, and spectral properties of benzophenone derivatives. acs.orgnih.gov These calculations can accurately predict UV absorption maxima, oscillator strengths, and the character of electronic transitions (e.g., π → π*), guiding the design of molecules with desired absorption profiles. acs.orgnih.gov For instance, computational studies have shown that ortho-substitution with protic groups on the benzophenone scaffold leads to absorption in the UVA range, while para-substitution results in UVB absorption. nih.gov

Simulating Reaction Pathways: Computational tools can model the entire photoinitiation process, from light absorption and excited-state dynamics to radical generation and subsequent reactions with monomers. researchgate.net This allows for the prediction of initiation efficiency based on a combination of factors, including the quantum yield of dissociation, absorption coefficients, and the reactivity of the generated radicals. researchgate.netrsc.org

Materials Integration Simulation: Molecular dynamics simulations can be used to understand how a derivative will behave within a polymer matrix. These models can predict compatibility, diffusion/migration rates, and the impact of the derivative on the bulk properties of the material.

| Computational Method | Application in Research | Predicted Parameter |

| Density Functional Theory (DFT) | Ground-state geometry optimization | Molecular structure, electronic properties |